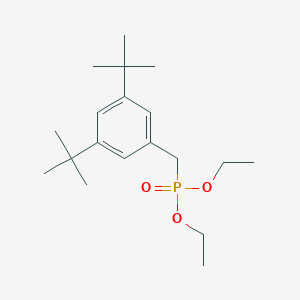
Diethyl 3,5-Di-tert-butylbenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-Di-tert-butylphenylphosphonate
- Diethyl 3,5-Di-tert-butylbenzylphosphine oxide
Uniqueness
Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Properties
Molecular Formula |
C19H33O3P |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |
InChI Key |
ARRJQPBUVRVNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)



![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)


![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)


